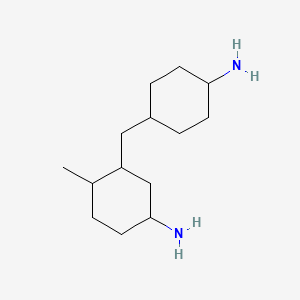

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

CAS No.: 85586-55-6

Cat. No.: VC17002574

Molecular Formula: C14H28N2

Molecular Weight: 224.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85586-55-6 |

|---|---|

| Molecular Formula | C14H28N2 |

| Molecular Weight | 224.39 g/mol |

| IUPAC Name | 3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3 |

| Standard InChI Key | ZMGAJHDCQTWMMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1CC2CCC(CC2)N)N |

Introduction

3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine, also known by its IUPAC name 3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine, is a chemical compound with the molecular formula and a molecular weight of approximately 224.39 g/mol. The compound features a cyclohexyl structure substituted with an amine group, making it of interest in various fields including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine typically involves multi-step organic reactions, where the cyclohexane derivatives are formed through nucleophilic substitutions or reductive amination processes.

Potential Applications

Research indicates that compounds similar to this one may have applications as pharmaceuticals due to their ability to interact with neurotransmitter systems or act as inhibitors in various biochemical pathways. The structural features suggest potential use in developing drugs targeting neurological disorders or as intermediates in organic synthesis.

Biological Activity and Research Findings

Recent studies have explored the pharmacological profiles of compounds related to 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine, focusing on their interactions with neurotransmitter transporters and receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume